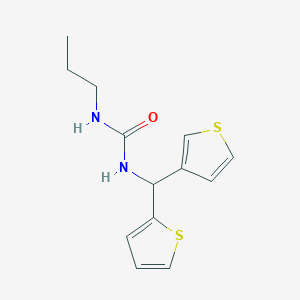

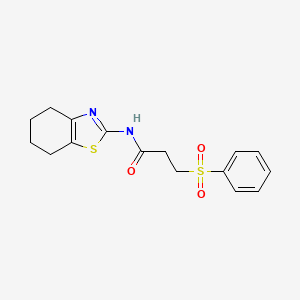

![molecular formula C12H11N5O2S B2751319 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034319-81-6](/img/structure/B2751319.png)

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been the focus of the scientific community and are regarded as a “privileged motif” for several decades . They are part of a small molecule library that has been developed for medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Building Blocks for Antitumor and Antimicrobial Activities : Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been utilized as key intermediates in the synthesis of novel heterocyclic compounds. For example, reactions involving enaminones and active methylene compounds have led to the production of substituted pyridine derivatives, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have shown potential cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil, and also exhibited antimicrobial activity (S. Riyadh, 2011).

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : The pyrazolo[1,5-a]-1,3,5-triazine ring system, closely related to the [1,2,4]triazolo[4,3-a]pyrazin-3-yl moiety, has been evaluated as a bioisostere for adenine in the development of potent phosphodiesterase type 4 inhibitors. These inhibitors demonstrate high isoenzyme selectivity and potential for reducing TNFalpha release from human mononuclear cells, suggesting their utility in therapeutic applications (P. Raboisson et al., 2003).

Antibacterial Activities : Derivatives incorporating the triazolo[4,3-a]pyrazin-3-yl motif have been synthesized with promising antibacterial activities. For instance, pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives were created, displaying significant antimicrobial effects against a range of pathogens, highlighting their potential as novel antibacterial agents (A. El-Agrody et al., 2000).

Cardiovascular Agents : Compounds with a fused 1,2,4-triazolo[1,5-a]pyrimidine structure, related to the query compound, have been investigated for their coronary vasodilating and antihypertensive activities. Among these, certain derivatives have shown significant potency in enhancing coronary vasodilation and reducing hypertension, suggesting their applicability as potential cardiovascular agents (Y. Sato et al., 1980).

Propriétés

IUPAC Name |

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)5-4-13-12)7-14-11(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKNDXKIWGUHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

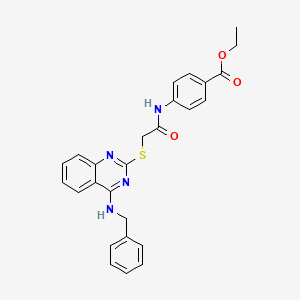

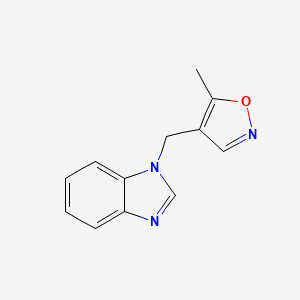

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2751237.png)

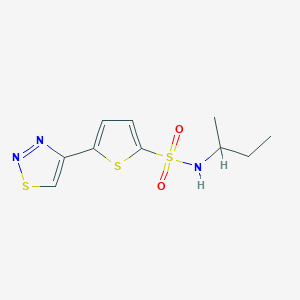

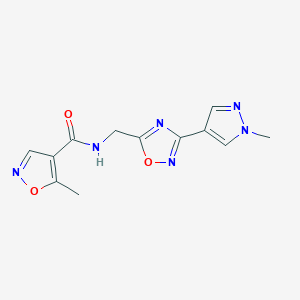

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2751238.png)

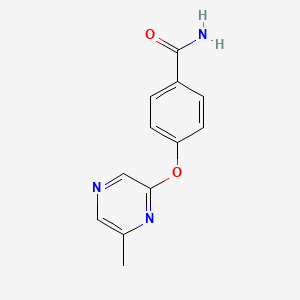

![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)

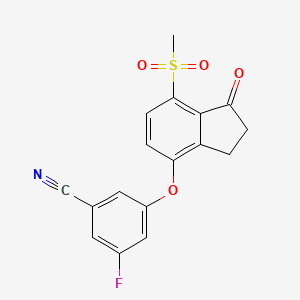

![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)

![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)